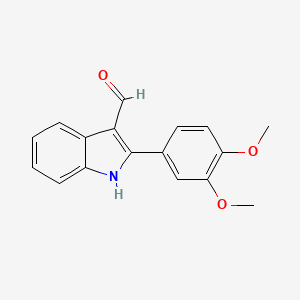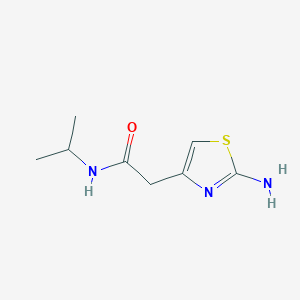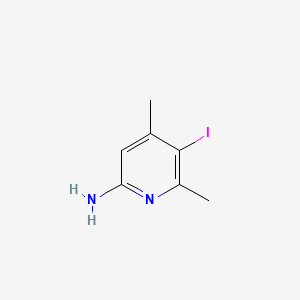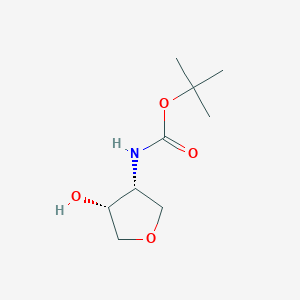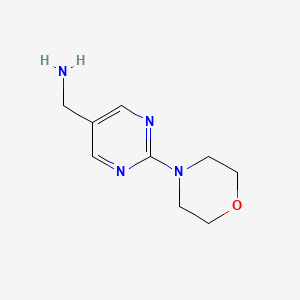
N-(2-benzylphenyl)-2-chloropropanamide
Vue d'ensemble
Description
N-(2-benzylphenyl)-2-chloropropanamide is a useful research compound. Its molecular formula is C16H16ClNO and its molecular weight is 273.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Vibrational Spectroscopy and Hirshfeld Surface Analysis
N,N'-(azanediylbis(2,1-phenylene))bis(2-chloropropanamide), a molecule closely related to N-(2-benzylphenyl)-2-chloropropanamide, was studied using vibrational (FT-IR and RAMAN) studies and Hirshfeld surface analysis. This research provides insight into the molecular structure and intermolecular interactions of such compounds, which could have implications in the development of new materials or pharmaceuticals (Polat, Gumus, & Arslan, 2019).
2. Antitumor Activity and Synthesis of Derivatives
Several studies have focused on the synthesis and evaluation of benzylthio-4-chlorobenzenesulfonamide derivatives, which include structures similar to this compound. These compounds have shown potential antitumor activity against various human cancer cell lines, indicating a possible application in cancer treatment. The structure-activity relationships of these compounds have been extensively studied (Żołnowska et al., 2015); (Sławiński & Brzozowski, 2006).
3. Studies in Pharmacokinetics
Research into the pharmacokinetics of novel anticancer agents such as E7070, which shares structural similarities with this compound, can offer insights into the distribution and metabolic pathways of similar compounds. Understanding these pharmacokinetic properties is crucial for drug development and optimizing therapeutic efficacy (van Kesteren et al., 2002).
4. Application in Photodynamic Therapy
Ruthenium(II) complexes with structures related to this compound have been synthesized and evaluated as potential photosensitizers in photodynamic therapy. This area of research opens up possibilities for the use of similar compounds in the treatment of various diseases through light-activated therapeutic processes (Tabrizi & Chiniforoshan, 2016).
5. Development of Male Contraceptives
Research has explored the use of similar compounds in hormonal male contraception. The effects of specific receptor modulators on hormone levels and reproductive functions suggest potential applications for this compound derivatives in developing novel contraceptive methods (Jones et al., 2009).
Mécanisme D'action
Target of Action
N-(2-benzylphenyl)-2-chloropropanamide is a complex organic compoundIt’s known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Related compounds, such as organophosphorus compounds, are known to exert their action in part due to the presence of the phosphate group in nucleotides and cell membranes . This suggests that this compound may interact with its targets in a similar manner, leading to changes in the cellular environment.
Biochemical Pathways
It’s known that benzylic positions are activated towards free radical attack . This suggests that this compound may affect biochemical pathways involving free radicals, leading to downstream effects.
Result of Action
It’s known that similar compounds, such as n-alkyl-n’-(2-benzylphenyl)ureas, can form gels in a variety of organic solvents and ionic liquids . This suggests that this compound may have similar effects.
Action Environment
It’s known that the reactivity of benzylic halides can be enhanced due to the adjacent aromatic ring . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of aromatic rings in its environment.
Propriétés
IUPAC Name |
N-(2-benzylphenyl)-2-chloropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-12(17)16(19)18-15-10-6-5-9-14(15)11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMYEVBPBWFAGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1CC2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]amine](/img/structure/B1372719.png)


